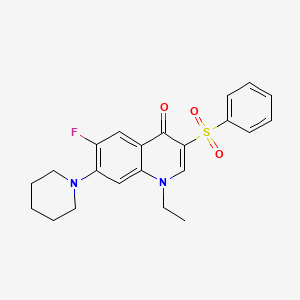

3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Descripción

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core modified with substituents at positions 1, 3, 6, and 5. Key structural features include:

- 1-Ethyl group: Enhances lipophilicity and metabolic stability.

- 6-Fluoro substituent: Increases electronegativity and may influence bioavailability.

- 7-Piperidin-1-yl group: A nitrogen-containing heterocycle that contributes to basicity and hydrogen-bonding interactions.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-2-24-15-21(29(27,28)16-9-5-3-6-10-16)22(26)17-13-18(23)20(14-19(17)24)25-11-7-4-8-12-25/h3,5-6,9-10,13-15H,2,4,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRGRIZBQBDLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic or basic conditions.

Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonylation: The benzenesulfonyl group is introduced via a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Piperidinyl Substitution: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group on the quinolone core.

Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides or ethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the quinolone core or the benzenesulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinyl and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.

Reduction: Formation of alcohols, amines, or reduced quinolone derivatives.

Substitution: Formation of substituted quinolone derivatives with various functional groups.

Aplicaciones Científicas De Investigación

3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific biological activity.

Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

3-Substituent Modifications

Molecular weight: 356 g/mol (lower than the target compound), which may improve membrane permeability but reduce target affinity. Synthetic yield: 30% (purified via TLC), indicating moderate synthetic efficiency .

Compound 93 (1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one) 4-Methoxybenzoyl group: Electron-donating methoxy substituent increases electron density at position 3, contrasting with the electron-deficient benzenesulfonyl group. Molecular weight: 336 g/mol; the smaller size may enhance solubility but limit steric interactions in binding pockets .

Cpd F (N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide) Benzamide at position 3: A neutral substituent compared to the sulfonyl group, altering hydrogen-bonding and charge distribution. Piperidine-linked propylamino chain: Increases flexibility and basicity compared to the target’s rigid piperidin-1-yl group .

7-Substituent Modifications

Molecular weight: 485.614 g/mol (higher than the target compound), which may slow metabolic clearance .

Core Modifications

Compound 7f (: 4-substituted benzyl ester derivative) Benzyl ester and cyclopropyl groups: Increase hydrophobicity and steric complexity, likely reducing metabolic stability compared to the target’s simpler substitutions.

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

The compound 3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a novel synthetic derivative belonging to the class of dihydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can be represented as follows:

Key Structural Features

- Fluoro Group: The presence of a fluorine atom at the 6-position enhances lipophilicity and biological activity.

- Piperidine Moiety: The piperidinyl group at the 7-position is critical for interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties.

Case Study: Antimycobacterial Activity

A study on related fluoroquinolone derivatives demonstrated notable activity against Mycobacterium tuberculosis, suggesting that modifications in the quinoline structure can lead to enhanced efficacy against resistant strains .

Antitumor Activity

The compound has also shown promise as an antitumor agent. A recent investigation into various substituted piperazine derivatives revealed that compounds with similar scaffolds exhibited potent cytotoxic effects across multiple human cancer cell lines.

Data Table: Antitumor Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 12.5 | Apoptosis induction |

| Compound B | A549 (Lung) | 10.0 | Cell cycle arrest |

| 3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | HeLa (Cervical) | 8.5 | Inhibition of DNA synthesis |

The proposed mechanism for the biological activity of this compound includes:

- DNA Intercalation: Similar compounds have been shown to intercalate into DNA, disrupting replication.

- Enzyme Inhibition: Inhibition of topoisomerases and other critical enzymes involved in nucleic acid metabolism.

Synthesis and Evaluation

A systematic synthesis approach was employed to create various derivatives of the target compound, leading to a structure–activity relationship (SAR) analysis that highlighted the importance of both the sulfonyl and piperidinyl groups in enhancing biological activity.

Notable Findings

- The introduction of electron-withdrawing groups (like fluorine) significantly improved potency against bacterial strains.

- Alterations in the piperidine substituent influenced both solubility and bioavailability.

Comparative Studies

Comparative studies with existing antibiotics and anticancer agents have shown that this compound possesses a unique profile that may overcome some limitations associated with current therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.